molecular formula C16H19NO4 B14399019 4-[(3,4,5-Trimethoxyphenyl)methyl]-4H-1,4-oxazocine CAS No. 89462-57-7

4-[(3,4,5-Trimethoxyphenyl)methyl]-4H-1,4-oxazocine

Cat. No.: B14399019
CAS No.: 89462-57-7
M. Wt: 289.33 g/mol
InChI Key: GEPMTOQVLPGMLP-UHFFFAOYSA-N
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Description

4-[(3,4,5-Trimethoxyphenyl)methyl]-4H-1,4-oxazocine is a synthetic compound that features a unique structure combining a trimethoxyphenyl group with an oxazocine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3,4,5-Trimethoxyphenyl)methyl]-4H-1,4-oxazocine typically involves the alkylation of secondary amines with 4-chlorobutyl 3,4,5-trimethoxybenzoate . The reaction conditions often include stirring and dissolving the reactants in a suitable solvent, followed by heating and refluxing to facilitate the reaction. For instance, a common method involves dissolving acrylonitrile, aniline, methanol, and sodium methoxide in a flask, followed by the addition of 3,4,5-trimethoxybenzaldehyde at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The process may also incorporate steps to minimize waste and improve safety, such as the use of closed systems and real-time monitoring of reaction parameters .

Chemical Reactions Analysis

Types of Reactions

4-[(3,4,5-Trimethoxyphenyl)methyl]-4H-1,4-oxazocine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-[(3,4,5-Trimethoxyphenyl)methyl]-4H-1,4-oxazocine has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(3,4,5-Trimethoxyphenyl)methyl]-4H-1,4-oxazocine is unique due to its combination of the trimethoxyphenyl group with an oxazocine ring, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a range of bioactivities not seen in other similar compounds .

Properties

CAS No.

89462-57-7

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

IUPAC Name

4-[(3,4,5-trimethoxyphenyl)methyl]-1,4-oxazocine

InChI

InChI=1S/C16H19NO4/c1-18-14-10-13(11-15(19-2)16(14)20-3)12-17-6-4-5-8-21-9-7-17/h4-11H,12H2,1-3H3

InChI Key

GEPMTOQVLPGMLP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CN2C=CC=COC=C2

Origin of Product

United States

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